molecular formula C6H9NaO7 B7815050 Sodium erythorbate [FCC]

Sodium erythorbate [FCC]

Cat. No.: B7815050
M. Wt: 216.12 g/mol
InChI Key: NKESWEQTVZVSSF-DMWQRSMXSA-M
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Description

Sodium erythorbate (C₆H₇NaO₆) is a sodium salt of erythorbic acid, a stereoisomer of ascorbic acid (vitamin C). It is widely used in the food industry as an antioxidant, preservative, and color stabilizer. Recognized by the Food Chemicals Codex (FCC), it meets stringent quality standards for purity and safety. Its primary applications include:

  • Meat preservation: Accelerates nitrite conversion, inhibits lipid oxidation, and maintains color in cured meats like sausages and bacon .
  • Frozen seafood: Enhances texture and color stability in products like squid during frozen storage .
  • Beverages and baked goods: Prevents oxidation and extends shelf life .
  • Plant-based proteins: Improves emulsifying activity in rice residue protein .

Sodium erythorbate is cost-effective, water-soluble, and stable in dry form but reacts with oxidizers in aqueous solutions. It is synthesized via microbial fermentation of sugars (e.g., beet, corn) .

Properties

IUPAC Name

sodium;(2R)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O6.Na.H2O/c7-1-2(8)5-3(9)4(10)6(11)12-5;;/h2,5,7-10H,1H2;;1H2/q;+1;/p-1/t2-,5-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKESWEQTVZVSSF-DMWQRSMXSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)[O-])O)O.O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]1C(=C(C(=O)O1)O)[O-])O)O.O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NaO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63524-04-9
Record name Sodium erythorbate monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063524049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name sodium (2R)-2-[(1R)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM ERYTHORBATE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q981WU671C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Strain Selection and Fermentation Conditions

Industrial-scale fermentation utilizes optimized strains such as Serratia marcescens SDSPY-136, which converts glucose into 2-KDG under controlled conditions. The fermentation medium typically comprises:

  • Carbon source : 180 g/L glucose

  • Nitrogen source : 9.01 g/L corn steep liquor

  • Mineral salts : Potassium dihydrogen sulfate (1 g/L), magnesium sulfate (0.4 g/L), manganese chloride (0.037 g/L), and ferrous sulfate (0.036 g/L).

Fermentation occurs at 29–31°C with agitation speeds of 400–600 rpm, achieving 2-KDG titers of 65–70 g/L after 30–40 hours. Calcium carbonate (65 g/L) is added to neutralize acidic byproducts, maintaining a pH conducive to bacterial activity.

Downstream Processing of Fermentation Broth

Post-fermentation, the broth undergoes centrifugation to remove biomass, followed by acidification with concentrated sulfuric acid to precipitate calcium sulfate. Activated carbon treatment (0.3–0.5% w/v) decolorizes the solution, and cation exchange chromatography (e.g., Amberlite IR-120) removes residual metal ions. The resultant 2-KDG concentrate (70–90% solid content) is stabilized for subsequent chemical conversion.

Indirect Synthesis via Methyl 2-Keto-D-Gluconate Intermediate

The indirect method, detailed in patent CN105603018A, transforms 2-KDG into Sodium erythorbate through esterification and alkaline conversion.

Esterification Reaction

2-KDG reacts with methanol in the presence of sulfuric acid (1–2% v/v) at 60–100°C for 5–10 hours, forming methyl 2-keto-D-gluconate (2-KDG methyl ester). This step achieves ~85% conversion efficiency, with excess methanol distilled under reduced pressure to recover the ester.

Key Parameters :

ParameterRange
Temperature80°C
Reaction Time7 hours
Methanol-to-2-KDG Ratio5:1 (v/w)
Yield64.12 g/100 g 2-KDG

Alkaline Conversion to Sodium Erythorbate

The 2-KDG methyl ester undergoes base-catalyzed cyclization using methanolic sodium hydroxide (10:1 methanol-to-NaOH mass ratio) at 55–70°C for 13–20 minutes. This exothermic reaction generates Sodium erythorbate with a yield of 95.6% and purity >99%.

Reaction Mechanism :

2-KDG methyl ester+NaOHSodium erythorbate+MeOH+H2O\text{2-KDG methyl ester} + \text{NaOH} \rightarrow \text{Sodium erythorbate} + \text{MeOH} + \text{H}_2\text{O}

Post-reaction, crystallization at 4°C precipitates crude Sodium erythorbate, which is further purified via recrystallization from aqueous ethanol (90–95% v/v).

Direct Neutralization of Erythorbic Acid

An alternative route involves neutralizing erythorbic acid with sodium hydroxide or sodium carbonate. While less common industrially, this method is employed for small-scale production.

Synthesis Protocol

  • Erythorbic Acid Dissolution : Erythorbic acid (molecular weight 176.12 g/mol) is dissolved in deionized water at 50–60°C.

  • Neutralization : Aqueous NaOH (10% w/v) is added dropwise to pH 7.5–8.0, forming Sodium erythorbate.

  • Crystallization : The solution is cooled to 4°C, and crystals are filtered, washed with ethanol, and dried under vacuum.

Purity Considerations : Residual sodium ions and unreacted erythorbic acid are monitored via HPLC, with FCC standards requiring ≥99.0% purity.

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Indirect Fermentation95.699.5High purity; scalable for industrial useMulti-step; requires toxic reagents
Direct Neutralization88–9298.5Simplicity; minimal equipmentLower yield; higher raw material cost

The indirect fermentation method dominates industrial production due to its superior yield and compatibility with FCC specifications. However, it necessitates stringent control over esterification and purification steps to minimize impurities like residual methanol.

Industrial-Scale Refinement and Quality Control

Final purification involves dissolving crude Sodium erythorbate in water (50–70°C) and treating with activated carbon (0.5% w/w) and oxalic acid (0.3% w/w) to adsorb organic impurities and chelate metal ions. Post-filtration, the solution is crystallized, with ethanol washes removing hydrophilic contaminants.

FCC Compliance Parameters :

  • Assay (Dry Basis) : 99.0–100.5%

  • pH (2% Solution) : 5.5–7.0

  • Heavy Metals (as Pb) : ≤10 ppm

  • Loss on Drying : ≤0.25%

Emerging Trends and Sustainability Considerations

Recent advancements focus on enzymatic catalysis and metabolic engineering to bypass toxic reagents. For instance, glucose oxidase variants are being explored to enhance 2-KDG yields, while immobilized lipases could replace sulfuric acid in esterification . Additionally, solvent recovery systems for methanol and ethanol are critical to reducing environmental impact.

Scientific Research Applications

Food Industry Applications

Sodium erythorbate's primary use is as a food additive, where it serves two main functions:

  • Antioxidant : It prevents oxidative deterioration of food products, thereby preserving color and flavor.
  • Meat Curing Agent : It accelerates the curing process in meats by enhancing the effectiveness of nitrites, which helps maintain the pink color and extends shelf life .

Common Uses in Food Products

Product CategorySpecific Applications
Meat Products Cured meats, sausages
Poultry Chicken and turkey products
Seafood Fish preservation
Beverages Soft drinks and juices
Fruits & Vegetables Fresh-cut produce preservation

Non-Food Applications

Beyond the food industry, sodium erythorbate is utilized in various non-food applications:

  • Cosmetics : Acts as an antioxidant to stabilize formulations.
  • Pharmaceuticals : Used as a reducing agent in certain formulations.
  • Agriculture : Employed in foliar applications to mitigate ozone damage on crops .

Case Study 1: Meat Preservation

A study conducted on the use of sodium erythorbate in processed meats demonstrated that it effectively reduced lipid oxidation and extended shelf life. The addition of sodium erythorbate resulted in a significant decrease in rancidity levels compared to control samples without the additive. This study highlights its role in maintaining quality and safety in meat processing .

Case Study 2: Beverage Stability

Research has shown that incorporating sodium erythorbate into soft drink formulations enhances color retention and flavor stability during storage. In a comparative analysis, beverages treated with sodium erythorbate exhibited less color degradation over time than those without it, confirming its efficacy as a stabilizing agent .

Regulatory Status

Sodium erythorbate is recognized by various regulatory bodies, including the Food and Drug Administration (FDA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA), as safe for use in food products when used within specified limits. It meets the standards set forth by the Food Chemicals Codex (FCC), ensuring its quality and safety for consumption .

Mechanism of Action

Sodium erythorbate exerts its effects primarily through its antioxidant properties. It helps in reducing nitrite to nitric oxide in processed meats, which facilitates faster curing and retains the pink coloring. It also prevents the formation of carcinogenic nitrosamines by reacting with atmospheric oxygen and other oxidizing agents .

Comparison with Similar Compounds

Sodium Erythorbate vs. Sodium Ascorbate and Ascorbic Acid

Property Sodium Erythorbate Sodium Ascorbate/Ascorbic Acid
Chemical Structure Stereoisomer of ascorbate L-ascorbic acid or its sodium salt
Antioxidant Efficacy Equivalent to ascorbate in preventing oxidation but less potent in vitamin C activity Higher vitamin C activity but similar antioxidant capacity
Cost Cheaper due to synthetic production More expensive, especially for natural sources
Applications Preferred in meat curing for cost and color stabilization Used in vitamin-fortified foods and supplements

Key Findings :

  • In frozen squid, sodium erythorbate and sodium ascorbate showed comparable efficacy in reducing lipid oxidation, but erythorbate is more economical .
  • Sodium erythorbate provides only 5% of the vitamin C activity of ascorbic acid, making it unsuitable for nutritional fortification .

Sodium Erythorbate vs. Natural Antioxidants

Plant Extracts (Sage, Rosemary, Annatto)
Property Sodium Erythorbate Natural Extracts (e.g., Sage, Annatto)
Antioxidant Capacity 500 ppm achieves target effects in meat Higher concentrations required (e.g., 3600 ppm propolis extract )
Synergy Works synergistically with nitrites to inhibit Bacillus cereus Sage + erythorbate mixtures show stronger antioxidant effects than erythorbate alone
Sensory Impact Neutral flavor May alter flavor or color (e.g., annatto improves appearance in tilapia burgers )

Key Findings :

  • In turkey meatballs, sage and sage-erythorbate mixtures reduced malondialdehyde (MDA) levels by 30–50% compared to erythorbate alone .
  • Annatto carotenoids (bixin) outperformed erythorbate in reducing lipid oxidation in tilapia burgers after 21 days .
Other Natural Antioxidants
  • Chitosan and essential oils : Used in frozen seafood glazing but require higher concentrations for efficacy .
  • Quinoa extract: Less effective than erythorbate in lipid stabilization .

Key Findings :

  • In cooked sausages, 500 ppm sodium erythorbate + 200 ppm nitrite completely inhibited B. cereus growth .
  • Erythorbate alone reduced lipid oxidation in vacuum-packed meats but was less effective than chelator-ascorbate combinations .

Functional and Economic Comparison

Parameter Sodium Erythorbate Competing Compounds
pH Stability Effective in pH 5–7.9 Ascorbic acid degrades in alkaline conditions
Production Cost $20–25/kg Natural extracts cost 2–5x more
Market Demand Growing due to sulfite bans Natural antioxidants gaining traction for clean-label trends

Biological Activity

Sodium erythorbate (E316), the sodium salt of erythorbic acid, is widely recognized for its antioxidant properties and its applications in food preservation, particularly in the meat industry. This article delves into the biological activity of sodium erythorbate, examining its mechanisms, applications, safety profile, and relevant research findings.

Sodium erythorbate is a white to off-white crystalline powder that is freely soluble in water but almost insoluble in ethanol. It has a melting point exceeding 200°C and a pH of approximately 6.5-8.0 in a 2% aqueous solution . The compound functions primarily as an antioxidant , preservative , and curing accelerator .

  • Antioxidant Activity : Sodium erythorbate acts by scavenging free radicals and inhibiting oxidative processes, which helps maintain the color, flavor, and freshness of food products. It is particularly effective in preventing enzymatic browning in fruits and vegetables by reducing quinones back to polyphenols .
  • Preservative Function : It inhibits microbial growth, thereby extending the shelf life of various food products. This property is crucial in processed meats where it helps prevent spoilage and maintains quality .
  • Curing Accelerator : In meat processing, sodium erythorbate accelerates the conversion of nitrites to nitric oxide, enhancing the development of the characteristic pink color associated with cured meats. This allows for faster processing times without compromising product quality .

Applications in Food Industry

Sodium erythorbate is extensively used across various sectors within the food industry:

  • Processed Meats : Commonly added to sausages, hams, and bacon to enhance color and flavor while ensuring safety through microbial inhibition.
  • Fruits and Vegetables : Used to maintain freshness and prevent discoloration in products like canned fruits and juices.
  • Beverages : Serves as an antioxidant in soft drinks and fruit juices .

Safety Profile

The U.S. Food and Drug Administration (FDA) has classified sodium erythorbate as Generally Recognized As Safe (GRAS). Toxicological studies indicate that it exhibits low toxicity levels; however, elevated dosages have been linked to potential carcinogenic effects in animal models .

Case Studies

  • Antioxidant Efficacy : A study demonstrated that sodium erythorbate significantly outperformed sodium ascorbate in antioxidant activity, making it a preferable choice for food preservation .
  • Curing Process Acceleration : Research indicated that the addition of sodium erythorbate reduced curing time by up to 50%, allowing for more efficient production processes in meat processing facilities .
  • Toxicity Assessment : A genetic toxicology study assessed the mutagenic potential of sodium erythorbate, concluding that it does not pose significant genetic risks under typical exposure scenarios .

Comparative Analysis

The following table summarizes key characteristics of sodium erythorbate compared to other common food preservatives:

PropertySodium ErythorbateSodium AscorbatePotassium Sorbate
Antioxidant ActivityHighModerateLow
SolubilityWater-solubleWater-solubleWater-soluble
Melting Point>200°C100-105°C270°C
GRAS StatusYesYesYes
Primary UseMeat processingGeneral antioxidantPreservative

Q & A

Q. What are the key physicochemical properties of sodium erythorbate relevant to experimental design?

Sodium erythorbate (C₆H₇NaO₆) is a white crystalline solid with a melting point of 168–170°C and solubility of 16 g/100 mL in water at 25°C. Its stability varies: dry forms are air-stable, but aqueous solutions degrade under heat, light, or metal catalysis . Researchers must account for these properties when designing dissolution studies, thermal stability tests, or antioxidant efficacy assays. For example, pH adjustments (2% solution pH 5.5–8.0) may be needed to prevent premature oxidation in aqueous systems .

Q. How does sodium erythorbate function as an antioxidant in meat preservation studies?

Sodium erythorbate inhibits lipid oxidation by scavenging free radicals and reducing nitrosamine formation in cured meats. Its efficacy depends on synergistic interactions with sodium nitrite. For instance, at low nitrite concentrations (<52 ppm), erythorbate enhances flavor and acceptability in frankfurters by stabilizing color and reducing oxidative rancidity . Methodologically, TBARS (thiobarbituric acid reactive substances) assays are commonly used to quantify lipid oxidation inhibition in meat matrices .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize sodium erythorbate concentrations in multicomponent systems?

RSM, particularly Box-Behnken Design (BBD), is effective for modeling interactions between sodium erythorbate and other variables (e.g., alginate ratios, inulin concentrations). For example, a 15-run BBD experiment identified optimal microencapsulation conditions for probiotics by analyzing three-dimensional surface plots of variable interactions . Similarly, RSM optimized anti-browning agents in mushrooms, revealing that 0.53% sodium erythorbate combined with citric acid and L-cysteine minimized browning . Key steps include:

  • Selecting independent variables (e.g., concentration, pH).
  • Using ANOVA to validate predictive models.
  • Verifying results through confirmatory runs .

Q. What methodological challenges arise when reconciling conflicting data on sodium erythorbate's synergistic effects with nitrites?

Studies show erythorbate improves sensory attributes in low-nitrite systems (<52 ppm) but fails at higher concentrations. This contradiction may stem from differences in meat matrix composition or assay sensitivity. Researchers should:

  • Standardize nitrite-erythorbate molar ratios.
  • Control for variables like pH and processing temperature.
  • Use blinded sensory panels and instrumental colorimetry (e.g., CIELAB) to reduce bias .

Q. How do natural antioxidants compare to sodium erythorbate in lipid oxidation inhibition, and what statistical approaches validate equivalence?

Cluster analysis of 13 plant extracts (evaluated via DPPH, FRAP, and Folin-Ciocalteau assays) identified four extracts with antioxidant capacity equivalent to erythorbate in lamb burgers. Sensory acceptance tests (ANOVA, Tukey’s HSD) showed no significant differences between erythorbate and natural alternatives. Researchers should:

  • Use multi-method antioxidant profiling to account for mechanistic diversity.
  • Apply non-inferiority testing in sensory studies to validate replacements .

Q. What methodologies assess the environmental persistence and toxicity (PBT) of sodium erythorbate in regulatory contexts?

The Klimisch scoring system and EU REACH criteria evaluate erythorbate’s biodegradability and bioaccumulation potential. Key steps include:

  • BIOWIN v4.10 modeling for biodegradation probability (near unity for erythorbate).
  • Arnot-Gobas QSAR models for bioaccumulation (log BCF = 0.8933, below thresholds).
  • Acute aquatic toxicity assays (EC₅₀ > 1 mg/L). Despite data gaps in chronic toxicity, current evidence classifies erythorbate as non-PBT .

Methodological and Regulatory Compliance Questions

Q. How can researchers align sodium erythorbate studies with FCC/USP quality assessment frameworks?

The FCC’s 15-item tool evaluates methodological rigor, including:

  • Consistency between research aims and design.
  • Ethical approval (IRB documentation).
  • Sample size justification and coding analysis transparency. For example, studies replacing erythorbate with natural antioxidants must detail extraction protocols, purity thresholds, and statistical power calculations .

Q. What experimental designs address gaps in chronic toxicity data for sodium erythorbate?

OECD 210 (fish early-life stage) or OECD 211 (daphnia reproduction) tests can fill data gaps. Researchers should:

  • Use tiered testing strategies, prioritizing high-throughput assays.
  • Incorporate negative controls (e.g., ascorbate) to benchmark toxicity.
  • Apply Akaike’s Information Criterion (AIC) for model selection in dose-response analyses .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium erythorbate [FCC]
Reactant of Route 2
Sodium erythorbate [FCC]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.